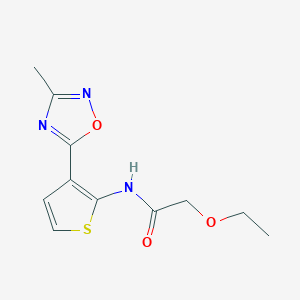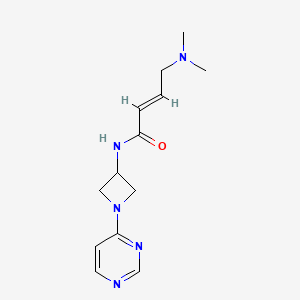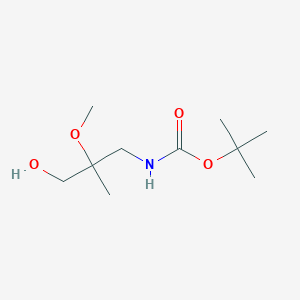
Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the CAS Number: 2163052-80-8 . It has a molecular weight of 219.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (3-hydroxy-2-methoxy-2-methylpropyl)carbamate . The InChI code for this compound is 1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 219.28 .Wissenschaftliche Forschungsanwendungen
Environmental Degradation Studies
One significant area of research involving tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate or similar compounds is environmental degradation, particularly the study of methyl tert-butyl ether (MTBE) degradation processes. Studies have explored the UV/H2O2 process to degrade MTBE in aqueous solutions, revealing the generation of several primary byproducts, including tert-butyl formate (TBF), 2-methoxy-2-methyl propionaldehyde (MMP), and tert-butyl alcohol (TBA), among others. These findings contribute to understanding the environmental impact and treatment of MTBE contamination (Stefan, Mack, & Bolton, 2000). Similarly, the oxidation of MTBE by ozonation and the advanced oxidation process (AOP) ozone/hydrogen peroxide has been studied, identifying the major degradation products and their reaction rates, which provides insights into efficient MTBE elimination strategies without exceeding bromate drinking water standards (Acero, Haderlein, Schmidt, Suter, & von Gunten, 2001).
Pharmacological Research
Pharmacological research has also shown interest in similar tert-butyl carbamate derivatives for their potential therapeutic applications. For instance, novel 1,3-disubstituted ureas and phenyl N-substituted carbamates have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. Some compounds demonstrated strong hypotensive action, and others showed antiarrhythmic activity comparable to reference drugs, highlighting the potential of tert-butyl carbamate derivatives in developing new therapeutic agents (Chalina, Chakarova, & Staneva, 1998).
Synthetic Chemistry Applications
In synthetic chemistry, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis, offering new pathways for creating complex molecules (Guinchard, Vallée, & Denis, 2005).
Metabolic Studies
Metabolic studies have explored the oxidation of compounds like 3,5-di-tert.-butylphenyl N-methylcarbamate in various species, including insects and mice. These studies have identified multiple oxidation products, providing insights into the metabolic pathways and potential environmental and health impacts of these chemicals (Douch & Smith, 1971).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQZRGGIHQRGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B2765640.png)
![methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride](/img/structure/B2765643.png)
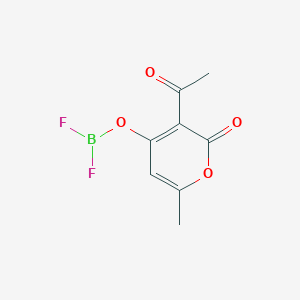
![N-(4-ethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765646.png)

![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2765648.png)
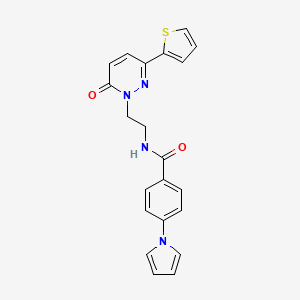
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2765651.png)

![Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2765654.png)
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765655.png)
